Sulfanylidenegermane
説明
Structure
2D Structure
特性
CAS番号 |
12025-32-0 |
|---|---|
分子式 |
GeS |
分子量 |
104.70 g/mol |
IUPAC名 |
sulfanylidenegermanium |
InChI |
InChI=1S/GeS/c1-2 |
InChIキー |
VDNSGQQAZRMTCI-UHFFFAOYSA-N |
SMILES |
S=[GeH2] |
正規SMILES |
S=[Ge] |
製品の起源 |
United States |
Synthetic Pathways and Methodological Advancements for Germanium Iv Sulfide
High-Temperature Solid-State Synthesis Routes for Bulk Germanium(IV) Sulfide (B99878)
The traditional method for preparing bulk Germanium(IV) sulfide involves the direct reaction of elemental germanium and sulfur at high temperatures. chalcogen.ro This process is typically carried out in evacuated quartz or Pyrex vials to prevent oxidation and contamination. cdnsciencepub.com
Key findings from research on this method include:
An exothermic reaction between germanium and sulfur is initiated at approximately 350 °C. cdnsciencepub.com
To ensure the reaction goes to completion, a baking period at 500 °C for 24 hours is often employed. cdnsciencepub.com
This method has been criticized for requiring high temperatures, often between 800–1200 °C, which can lead to contamination from the reactor walls. chalcogen.ro
A variation of this high-temperature synthesis involves the reaction of volatile germanium iodides with sulfur in a two-section quartz glass reactor at temperatures between 350–400 °C. chalcogen.ro This approach has been shown to produce polycrystalline powders of Germanium(IV) sulfide with yields around 72%. chalcogen.ro
Solution-Phase and Low-Temperature Synthetic Approaches
To overcome the limitations of high-temperature synthesis, various solution-phase and low-temperature methods have been developed. These techniques offer better control over the product's morphology, size, and purity.
A method for synthesizing two-dimensional (2D) germanium nanosheets involves a topological transformation. acs.org This process begins with the chemical etching of layered CaGe₂ to form layered germanium hydride (germanane, GeH). The germanane is then exfoliated in a solvent and functionalized. Subsequent thermal treatment leads to the formation of 2D germanium nanosheets. acs.org
Another approach involves the polycondensation of molecular adamantanoid [Ge₄S₁₀]⁴⁻ precursors at a low temperature of 50°C. nih.gov This results in the formation of a crystalline binary dichalcogenide, δ-GeS₂, which has an expanded framework structure. nih.gov
Ultrathin Germanium(IV) sulfide nanosheets can be produced through liquid-phase exfoliation of bulk GeS crystals. mdpi.comossila.com This top-down approach involves dispersing the bulk powder in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), and using sonication to break the van der Waals forces between the layers. mdpi.com This method allows for scalable production of nanosheets. mdpi.com
Bottom-up approaches, like chemical vapor deposition (CVD), have also been used to synthesize 2D GeS. mdpi.com Single crystalline GeS microribbons have been grown using a chemical vapor transport process. acs.orgnih.gov Furthermore, a solvothermal approach has been developed for the phase-controlled synthesis of hierarchical nanostructures composed of single-crystalline ultrathin nanosheets. researchgate.net
High-purity Germanium(IV) sulfide powder is crucial for many applications and can be synthesized through various techniques. One method involves the reaction of germanium tetrachloride with hydrogen sulfide in a concentrated hydrochloric acid solution, which precipitates GeS₂ as a white solid. wikipedia.org
Other powder synthesis methods include:
Reaction of Germanium Iodides with Sulfur: This method, conducted at 350-400°C, yields polycrystalline powders. chalcogen.ro
Liquid-Phase Synthesis: A novel liquid-phase synthesis method has been developed that produces nanopowders with high chemical purity and sinterability, which is essential for processing transparent ceramics. univ-rennes.fr
Chemical Vapor Deposition (CVD): Low-temperature CVD processes using precursors like germane (B1219785) (GeH₄) and elemental sulfur have been developed to produce high-purity GeS films. google.com This method offers precise control over the composition. google.com
Controlled Synthesis of Ultrathin Germanium(IV) Sulfide Nanosheets
Purity Control and Doping Strategies in Germanium(IV) Sulfide Synthesis
Controlling purity and introducing dopants are critical for tailoring the properties of Germanium(IV) sulfide for specific applications. The production of high-purity germanium, the precursor for GeS₂, often involves a multi-step process starting with germanium concentrate, followed by chlorination, distillation, and reduction to its metallic form. scirp.org
Doping strategies are employed to enhance the material's properties. For instance, in the context of sulfide solid-state electrolytes, doping with aliovalent cations like Si⁴⁺ or Ge⁴⁺ can enhance ionic conductivity and electrochemical stability. mdpi.com In thermoelectric materials, Ge has been used as a p-type dopant for Cu₃SbS₄ to increase the hole concentration and improve its thermoelectric properties. acs.org
The synthesis method itself can influence purity. For example, using elemental sulfur instead of hydrogen sulfide in CVD processes can lower costs and reduce impurities. google.com
Interactive Data Table: Synthetic Methods for Germanium(IV) Sulfide
| Synthesis Method | Precursors | Temperature | Product | Key Features |
| High-Temperature Solid-State | Elemental Ge, Elemental S | 350-1200 °C | Bulk Crystalline GeS₂ | Traditional method, can lead to impurities. chalcogen.rocdnsciencepub.com |
| Reaction of Volatile Iodides | Germanium Iodide, Sulfur | 350-400 °C | Polycrystalline GeS₂ Powder | Lower temperature than direct element reaction. chalcogen.ro |
| Topological Transformation | CaGe₂, Solvents | ~50 °C (for precursor) | 2D Ge Nanosheets/δ-GeS₂ | Creates 2D architectures and expanded frameworks. acs.orgnih.gov |
| Liquid-Phase Exfoliation | Bulk GeS Crystals, Solvents (e.g., NMP) | Room Temperature | Ultrathin GeS Nanosheets | Scalable, top-down approach. mdpi.com |
| Chemical Vapor Deposition (CVD) | GeH₄, Elemental S | Low Temperatures (e.g., 120 °C) | High Purity GeS Films | Precise compositional control. google.com |
| Precipitation | GeCl₄, H₂S, HCl | Room Temperature | GeS₂ White Solid Powder | Solution-based, high purity. wikipedia.org |
Advanced Spectroscopic and Structural Characterization of Germanium Iv Sulfide Materials
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for probing the local atomic arrangements and bonding characteristics within germanium(IV) sulfide (B99878) materials.
Fourier-Transform Infrared (FT-IR) Spectroscopy of Germanium(IV) Sulfide and Related Species
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations and rotations. rtilab.comwikipedia.orgthermofisher.combruker.comshimadzu.com This technique is instrumental in identifying the functional groups and bonding configurations present in a sample. rtilab.com In the study of germanium-based materials, FT-IR has been effectively used to confirm the presence of specific chemical bonds.
Analysis of polymeric materials derived from germanium sulfide precursors reveals characteristic absorption bands corresponding to Ge-S bonds. scielo.br Research has identified specific FT-IR bands at approximately 399, 401, 432, and 470 cm⁻¹ that are indicative of these Ge-S linkages. scielo.br Furthermore, studies on germanium sulphide glass films have utilized FT-IR to determine their optical transmission range, which extends from 0.5 µm to 7 µm. optica.org These analyses also identified absorption bands related to impurities, such as the S-H bond around 4 µm and the O-H bond near 2.7 µm. optica.org In related studies on germanium compounds in acidic solutions, FT-IR analysis has helped identify the vibrational modes of Ge-OH and the asymmetric stretching of Ge-O-Ge bridges, providing a comparative basis for understanding oxidation and hydration states in solid GeS₂. mdpi.commdpi.com
Table 1: Characteristic FT-IR Absorption Bands for Germanium Sulfide and Related Species
| Wavenumber (cm⁻¹) | Assignment | Material Context | Reference |
|---|---|---|---|
| 399, 401, 432, 470 | Ge-S bonds | Germanium sulfide polymers | scielo.br |
| ~3400 | Ge-OH vibration | Germanium in solution | mdpi.com |
| ~4000 | S-H absorption | Germanium sulphide glass | optica.org |
| ~2700 | O-H absorption | Germanium sulphide glass | optica.org |
Raman Spectroscopy for Crystalline and Amorphous Phases of Germanium(IV) Sulfide
Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of molecules. It is particularly sensitive to the structural differences between crystalline and amorphous phases of materials.
For germanium(IV) sulfide glass, Raman spectroscopy has been used to verify the primary structural units. The main bands observed at 342 cm⁻¹ and 374 cm⁻¹ are attributed to the GeS₄ tetrahedra, which form the backbone of the glass network. optica.org An additional band at 434 cm⁻¹ is suggested to arise from short sulfur-sulfur (S-S) chains that bridge the GeS₄ tetrahedra. optica.org Another study on GeS₂ glass identified a similar set of intense, broad bands at 343 cm⁻¹, 373 cm⁻¹, and 441 cm⁻¹. journal-spqeo.org.ua
The distinction between amorphous and crystalline forms is clearly delineated in their Raman spectra. A comparative study on the related compound Germanium Selenide (GeSe₂) showed that the characteristic A₁ peak in the amorphous phase at 199 cm⁻¹ corresponds to peaks at 211 and 216 cm⁻¹ in the crystalline phase. capes.gov.br This shift and splitting of peaks reflect the higher degree of structural order in the crystal. In GeS₂-based glasses, Raman analysis has confirmed a nanoheterogeneous structure, primarily built from GeS₄ structural groups, without evidence of more complex ternary units. journal-spqeo.org.ua Furthermore, Raman studies on twisted GeS nanowires have been employed to verify their chemical phase and phonon modes. arxiv.org
Table 2: Key Raman Bands in Germanium(IV) Sulfide Materials
| Wavenumber (cm⁻¹) | Assignment | Material Phase | Reference |
|---|---|---|---|
| 342, 374 | GeS₄ tetrahedra | Amorphous (Glass) | optica.org |
| 434 | S-S chains | Amorphous (Glass) | optica.org |
| 361, 430 | Ge-S bonds | Polymeric | scielo.br |
| 343, 373, 441 | Main vibrational bands | Amorphous (Glass) | journal-spqeo.org.ua |
X-ray Diffraction and Scattering for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the long-range atomic order, crystal structure, and phase composition of crystalline materials. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal lattice, one can deduce the unit cell dimensions and symmetry.
Phase Transitions and Polymorphism in Germanium(IV) Sulfide under Extreme Conditions
Germanium(IV) sulfide exhibits rich polymorphic behavior, transforming into different crystal structures under high-pressure and high-temperature conditions. researchgate.net Studies using diamond anvil cells have subjected GeS₂ to extreme pressures to investigate these transformations.
Amorphous GeS₂ undergoes a reversible, gradual amorphous-to-amorphous phase transition under pressure. researchgate.netaps.org Investigations up to 45 GPa revealed a progressive increase in the Ge-S bond distance between 15 and 25 GPa, indicating a change in the coordination environment around the Germanium atoms. researchgate.net This transition is from a low-density, semiconducting state to a high-density, metallic amorphous state. aps.org
Crystalline GeS₂ also undergoes pressure-induced phase transitions. Ab initio calculations predict that the common monoclinic phase (space group P2₁/c) transforms into a CdI₂-type structure at approximately 22 GPa. aps.org The CdI₂ structure is a layered arrangement, distinct from the three-dimensional network of the low-pressure polymorph. This ability to exist in different stable or metastable crystalline forms is a key characteristic of polymorphism. nih.gov Experimental studies have explored the phase diagram of GeS₂ at pressures up to 8 GPa and temperatures reaching 1375 K, mapping the stability regions of its various phases. researchgate.net
Analysis of Unit Cell Parameters and Crystal Systems (e.g., α-ZnCl₂, HgI₂ structures)
The fundamental building block of a crystal is its unit cell, defined by a set of lattice parameters (a, b, c, α, β, γ). Different polymorphs of GeS₂ possess distinct unit cells.
The most common ambient-pressure crystalline form of GeS₂ has a monoclinic structure with a three-dimensional polymeric network of corner-sharing GeS₄ tetrahedra. wikipedia.org Its space group is Pc (No. 7), and the Ge-S bond distance is approximately 2.19 Å. wikipedia.org Another reported polymorph crystallizes in an orthorhombic system with space group Fdd2 (No. 43). materialsproject.org
Under high pressure, GeS₂ can adopt a layered structure analogous to Cadmium Iodide (CdI₂). aps.org The CdI₂ structure type is closely related to that of Mercury(II) Iodide (HgI₂), characterized by layers of edge-sharing octahedra. This high-pressure phase represents a significant departure from the tetrahedrally coordinated network structure seen at ambient conditions. The existence of these different crystal systems underscores the structural versatility of germanium(IV) sulfide.
Table 3: Crystallographic Data for Germanium(IV) Sulfide (GeS₂) Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Notes | Reference |
|---|---|---|---|---|---|
| Low-Pressure | Monoclinic | Pc (No. 7) | - | 3D polymer network, Ge-S dist. ~2.19 Å | wikipedia.org |
| Low-Pressure | Orthorhombic | Fdd2 (No. 43) | a=12.885, b=12.025, c=6.958 | - | materialsproject.org |
| High-Pressure | - | CdI₂-type | - | Forms at ~22 GPa from monoclinic phase | aps.org |
Electron Microscopy Techniques for Morphological and Nanoscale Characterization of Germanium(IV) Sulfide
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of a material's surface morphology, microstructure, and crystal structure at the nanoscale. berkeley.edumdpi.com
SEM has been used to examine the surface of germanium sulfide materials, revealing, for instance, the homogeneous nature of polymeric films with some regions of surface crystallization. scielo.br In the study of nanostructures, Field Emission SEM (FE-SEM) has been instrumental in observing the unique morphology of twisted GeS nanowires. arxiv.org
TEM offers higher resolution, allowing for the investigation of internal structure and crystallography. TEM analysis of GeSₓ aerogels has shown that they are composed of a continuous three-dimensional network of interconnected colloidal particles. researchgate.net For ultrathin GeS nanowires, TEM and selected area electron diffraction (SAED) have confirmed that they crystallize in the orthorhombic bulk structure and can contain screw dislocations that give rise to their twisted nature. arxiv.orgnih.gov Advanced techniques like STEM-Cathodoluminescence (STEM-CL) have even been used to probe the nano-optical properties of mesoscale GeS crystalline prisms and plates, linking their structure to their light-emitting behavior. osti.govacs.org These microscopy techniques are indispensable for characterizing the diverse range of GeS nanostructures, from nanoparticles to nanowires and aerogels. researchgate.netprinceton.edu
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Germanium(IV) Sulfide Materials
X-ray Photoelectron Spectroscopy (XPS) is a powerful and surface-sensitive analytical technique used to investigate the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For germanium(IV) sulfide (GeS₂), also known as germanium disulfide, XPS provides critical insights into its stoichiometry and the bonding environment of germanium and sulfur atoms.
The analysis involves irradiating the material with a beam of X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the surface. The binding energy of these core-level electrons is characteristic of a specific element and its oxidation state.
Detailed research findings from XPS studies on GeS₂ consistently identify the characteristic peaks for germanium and sulfur. The primary core levels analyzed are Ge 3d, Ge 2p, and S 2p. The binding energy for the Ge 3d core level in GeS₂ is observed at approximately 32.35 eV to 32.5 eV. mdpi.comaip.orgresearchgate.netresearchgate.net This binding energy is a clear indicator of germanium in the +4 oxidation state (Ge⁴⁺). mdpi.comresearchgate.net For comparison, in germanium(II) sulfide (GeS), where germanium is in the +2 oxidation state, the Ge 3d core level appears at a lower binding energy, typically between 30.15 eV and 30.85 eV. mdpi.comresearchgate.net
The sulfur S 2p core level spectrum in GeS₂ is typically observed in the range of 162.0 eV to 164.0 eV. aip.org This spectrum can be deconvoluted into two spin-orbit split components, S 2p₃/₂ and S 2p₁/₂. mdpi.comiphy.ac.cn For GeS₂, the S 2p peaks are characteristic of sulfur in a sulfide state within a bridging structure (Ge-S-Ge).
The following table summarizes the typical binding energies for the core levels in GeS₂ as reported in various studies.
| Core Level | Component | Reported Binding Energy (eV) | Source(s) |
| Ge 3d | Ge⁴⁺ | 31.5 - 32.5 | aip.org |
| Ge⁴⁺ (in GeS₂) | 32.35 | mdpi.comresearchgate.netresearchgate.net | |
| Ge 2p | Ge 2p | 1121, 1152 | aip.org |
| Ge 2p₃/₂ | 1219.8 | bris.ac.uk | |
| S 2p | S 2p | 162.0, 163.5 | aip.org |
| S 2p (Bridging S) | 162.8 - 164.0 |
Beyond elemental identification and oxidation state determination, XPS is used for quantitative analysis to confirm the stoichiometry of the material. iphy.ac.cn The atomic ratio of sulfur to germanium ([S]:[Ge]) on the material's surface can be calculated by integrating the areas of the respective core level peaks (e.g., S 2p and Ge 3d) and correcting them with relative sensitivity factors (RSFs). iphy.ac.cn Studies on the formation of germanium sulfide layers have shown that at reaction temperatures above 400 °C, the [S]:[Ge] ratio approaches 2, confirming the formation of a single-phase GeS₂ layer. iphy.ac.cn
The table below lists the relative sensitivity factors used in such quantitative analyses.
| Core Level | Relative Sensitivity Factor (RSF) | Source(s) |
| Ge 3d | 0.433 | iphy.ac.cn |
| S 2p₃/₂ | 0.300 | iphy.ac.cn |
This quantitative capability makes XPS an indispensable tool for verifying the successful synthesis of stoichiometric GeS₂ and for studying the stability and composition of surface passivation layers on germanium substrates. iphy.ac.cn The stability of these sulfide layers is notable, as XPS measurements after extended ambient exposure have shown that an ultrathin GeS₂ surface layer can protect the underlying material from significant oxidation. iphy.ac.cn
Theoretical and Computational Investigations of Germanium Iv Sulfide
Quantum Chemical Calculations for Electronic Structure and Bonding in Germanium(IV) Sulfide (B99878) Systems
Quantum chemical calculations provide deep insights into the electronic structure and the nature of chemical bonds within GeS₂. These methods are fundamental to explaining the material's observed properties and predicting new functionalities.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to both crystalline and amorphous forms of GeS₂.
DFT calculations have been instrumental in understanding the electronic properties of GeS₂. For instance, studies on monoclinic GeS₂ monolayers have used DFT to analyze the density of states (DOS) and Crystal Orbital Hamilton Population (COHP), revealing the nature of chemical bonding. xjtu.edu.cn These calculations show that the fundamental building blocks of the material are [GeS₄] tetrahedra, which are linked in various ways through corner and edge sharing. xjtu.edu.cn The calculated exfoliation energy for monoclinic GeS₂ is significantly smaller than that of MoS₂, suggesting that creating monolayer GeS₂ is feasible. xjtu.edu.cn
In glassy GeS₂ (g-GeS₂), DFT has been used to model local structures and their impact on the electronic states. inoe.ro By calculating the electronic states of various GeₙSₘ clusters, researchers have been able to correlate them with the experimental band gaps. inoe.ro Time-dependent DFT (TD-DFT) calculations have helped to elucidate the origin of localized states within the band gap, attributing them to specific geometrical configurations like -Ge-S-S-Ge- chains. inoe.ro These theoretical models propose that the band-gap states of glassy GeₓS₁₀₀₋ₓ can be understood as a superposition of the electronic states of these constituent clusters. inoe.ro
Furthermore, DFT calculations have been used to investigate the electronic structure of related ternary compounds, such as Na₂GeS₃, to understand the nature of chemical bonds and the high mobility of Na⁺ ions, which is crucial for applications in solid-state batteries. scirp.org
Key Research Findings from DFT Studies of GeS₂:
| Finding | Method/Focus | Significance |
| Electronic Band Structure | DFT calculations on monoclinic GeS₂ monolayers show a direct band gap at the Γ point. xjtu.edu.cn | Essential for optoelectronic applications where a direct band gap is often preferred. |
| Chemical Bonding | COHP analysis indicates stable chemical bonding within the [GeS₄] tetrahedra. xjtu.edu.cn | Explains the structural stability of the material. |
| Mechanical Properties | Calculated in-plane stiffness for monolayer GeS₂ shows high anisotropy, with values of C₁₁ = 29.7 N/m and C₂₂ = 18.6 N/m. xjtu.edu.cn | The high mechanical anisotropy is promising for applications in flexible and strain-tunable devices. |
| Glass Structure | TD-DFT on GeₙSₘ clusters identified specific configurations responsible for localized states in the band gap of glassy GeS₂. inoe.ro | Provides a microscopic understanding of defects and their electronic signatures in amorphous GeS₂. |
Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy in predicting material properties. These methods have been applied to GeS₂ to refine the understanding obtained from DFT and to resolve experimental discrepancies.
Ab initio calculations have been employed to study the vibrational spectra of GeS₂ glasses and films. By calculating the optimized geometries and Raman spectra of various Ge-S clusters (like edge- and corner-sharing tetrahedra), researchers have found good agreement with experimental Raman data. uzhnu.edu.ua This approach helps in assigning specific vibrational modes observed in experiments to concrete atomic structures. For example, the band at 340 cm⁻¹ is attributed to corner-shared tetrahedra, while bands around 368 cm⁻¹ and 430 cm⁻¹ are linked to edge-shared tetrahedra. uzhnu.edu.ua
Furthermore, ab initio quantum chemistry calculations on small clusters have been used to compare the properties of chalcogenide glasses like GeS₂ with oxide glasses. inoe.ro These calculations provide accurate ground-state properties, including average bond angles and infrared effective charges, which align well with experimental results. inoe.ro
Density Functional Theory (DFT) Applications to GeS2
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions of Germanium(IV) Sulfide
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of materials, including structural transformations and phase transitions. Ab initio MD, which combines molecular dynamics with DFT, is particularly useful for materials like GeS₂ where charge transfer and bond breaking are important.
MD simulations have been used to study the formation of GeS₂ glass from a liquid state. researchgate.net These simulations track the structural evolution as the system is cooled, revealing details about the persistence of features like the first sharp diffraction peak even in the liquid state. researchgate.net By analyzing the quenched glass, researchers can study the prevalence of homopolar bonds (Ge-Ge and S-S), which indicates a degree of chemical disorder. researchgate.netresearchgate.net
The vibrational properties of glassy GeS₂ have also been investigated in depth using MD. researchgate.net By analyzing the vibrational eigenvectors, specific Raman peaks can be assigned to localized S-S modes or three-fold coordinated sulfur atoms. researchgate.net These simulations also provide insights into the ring size statistics within the glass network, showing a conversion of three-membered rings into both larger units and two-membered rings during glass formation. researchgate.net
Computational Modeling of Surface and Interface Phenomena in Germanium(IV) Sulfide
The properties of surfaces and interfaces are critical for device applications. Computational modeling provides an atomic-level understanding of the structure, stability, and reactivity of GeS₂ surfaces.
While specific studies focusing solely on GeS₂ surfaces are part of a broader research area, the principles are well-established. DFT is a primary tool for modeling mineral surfaces, including sulfides. dokumen.pub Such calculations can determine the relaxation of surface atoms, changes in electronic structure compared to the bulk, and the interaction of the surface with molecules like water and oxygen. dokumen.pub This is crucial for applications in areas like catalysis and sensor technology, where surface reactions are key. For layered materials like GeS₂, understanding the properties of the (001) surface is particularly important for 2D applications. xjtu.edu.cn
Predictive Simulations for Novel Germanium(IV) Sulfide Derivatives
Computational methods are increasingly used not just to understand existing materials but also to predict new ones with desired properties. This predictive modeling can accelerate the discovery of novel materials for specific applications.
One of the most successful applications of this approach is in the design of solid electrolytes for batteries. berkeley.edu Building on the discovery of superionic conductors like Li₁₀GeP₂S₁₂, computational screening has been used to predict new, related compounds. berkeley.edu By substituting elements within a known crystal structure (a process known as chemical modification), DFT calculations can predict the stability and ionic conductivity of new derivatives. For example, substituting Ge with Si and Sn in the Li₁₀GeP₂S₁₂ structure led to the successful prediction and subsequent synthesis of Li₁₀SiP₂S₁₂ and Li₁₀SnP₂S₁₂, which are also excellent lithium-ion conductors. berkeley.edu
This predictive approach can be applied to GeS₂-based systems. For instance, by creating derivatives of known crystal structures like the argyrodites (e.g., Ag₈GeS₆), a wide range of new compounds can be computationally evaluated for their potential as solid electrolytes or for other applications. berkeley.edujournal-spqeo.org.ua Similarly, simulations can explore novel polymorphs of GeS₂ itself or its derivatives for enhanced properties, such as improved thermoelectric performance. acs.org
Chemical Reactivity and Transformation Mechanisms of Germanium Iv Sulfide
High-Pressure and High-Temperature Reactivity and Phase Behavior of Germanium(IV) Sulfide (B99878)
The behavior of Germanium(IV) sulfide under extreme conditions of pressure and temperature reveals fascinating insights into its structural stability and electronic properties.
Pressure-Temperature (p-T) Phase Diagram Studies of GeS₂
The pressure-temperature (p-T) phase diagram of GeS₂ illustrates the stability of its various crystalline forms under different thermodynamic conditions. At ambient pressure, GeS₂ exists in at least two polymorphous modifications, a low-temperature (α-GeS₂) and a high-temperature (β-GeS₂) form. The transition between these phases occurs at approximately 770-793 K.
Under high-pressure and high-temperature conditions, GeS₂ undergoes several phase transitions. Studies have identified additional high-pressure phases, including a tetragonal γ-GeS₂ and another tetragonal phase designated as GeS₂-III. The GeS₂-III phase has been refined to have a structure similar to HgI₂, with a space group of P4₂/nmc. The construction of the p-T phase diagram is essential for understanding the synthesis conditions required to obtain these different polymorphs, each potentially possessing distinct physical and chemical properties.
Table 1: Known Polymorphs of Germanium(IV) Sulfide and Their Conditions
| Phase Name | Crystal System | Space Group | Conditions |
|---|---|---|---|
| α-GeS₂ | Orthorhombic | Fdd2 | Low Temperature |
| β-GeS₂ | Monoclinic | P2₁/c | High Temperature (>770K) |
| γ-GeS₂ | Tetragonal | I-42d | High Pressure / High Temperature |
| GeS₂-III | Tetragonal | P4₂/nmc | High Pressure (up to 8 GPa) / High Temperature |
Comparisons of Metallization Phenomena in Germanium Chalcogenides under Pressure
Germanium chalcogenides, including GeS₂ and GeSe₂, exhibit pressure-induced metallization, a phenomenon where a semiconductor or insulator transforms into a metallic state under high pressure. This transition is typically associated with a reduction in the material's electrical resistivity.
In glassy germanium chalcogenides like g-GeS₂ and g-GeSe₂, the application of hydrostatic pressure leads to a decrease in electrical resistivity. For g-GeS₂ and g-GeSe₂, the initial behavior up to approximately 3 GPa is elastic, followed by relaxation processes at higher pressures. The metallization process in these materials is often smooth, with the electrical resistivity decreasing by several orders of magnitude. For instance, in the related g-As₂Te₃, the resistivity drops by nearly eight orders of magnitude, reaching a metallic state around 5 GPa.
The pressure required to induce metallization can vary among different chalcogenide glasses. This transition is generally reversible upon decompression, although some hysteresis may be observed. The mechanism involves the pressure-induced reduction of the band gap until it closes, allowing for metallic conduction. The study of these phenomena is crucial for understanding the fundamental electronic structure of these materials and their potential use in pressure-sensitive electronic devices.
Intercalation and Deintercalation Reactions in Layered Germanium(IV) Sulfide Structures
Layered materials, including Germanium(IV) sulfide, can host guest atoms or ions between their layers in a process known as intercalation. This process is often reversible (deintercalation) and is of significant interest for applications in energy storage, particularly in batteries.
Recent research has demonstrated the viability of intercalating sodium (Na⁺) and lithium (Li⁺) ions into the interlayer region of 2D ultrathin GeS₂ nanosheets. This process is central to the functioning of GeS₂ as an anode material in sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). The intercalation mechanism can be represented by the reversible reaction: GeS₂ + xM⁺ + xe⁻ ↔ MₓGeS₂, where M is an alkali metal ion like Na⁺ or Li⁺.
The use of ultrathin nanosheets enhances the rate of intercalation and deintercalation by providing shorter diffusion pathways for ions and electrons. Studies have shown that GeS₂ nanosheet anodes can achieve high capacities and excellent cycling stability, indicating that the intercalation/deintercalation process is highly reversible. The structural evolution during this process involves an initial intercalation of ions into the van der Waals gaps, followed by conversion and alloying reactions at lower voltages. Upon charging, these reactions are reversed, and the GeS₂ structure can be regenerated, demonstrating good structural stability. The ability to tailor the properties of GeS₂ through intercalation opens up possibilities for designing high-performance energy storage devices.
Surface Reactivity and Functionalization Strategies for Germanium(IV) Sulfide
The surface of germanium and its compounds is highly reactive, which can be both a challenge and an opportunity. The native oxides of germanium are often unstable and water-soluble, necessitating passivation strategies to stabilize the surface for electronic applications.
One effective method for passivating germanium surfaces is through sulfurization, which forms a stable GeS₂ layer. This can be achieved by exposing a germanium surface to sulfur vapor at elevated temperatures (above 400 °C). At lower temperatures, a thin interlayer of Germanium(II) Sulfide (GeS) may also form beneath the GeS₂ layer. These sulfide layers have shown enhanced stability against oxidation in air, making them effective passivation layers.
Functionalization of germanium surfaces with organic molecules, such as alkanethiols, is another promising strategy. This approach leverages the affinity of sulfur for germanium to form stable Ge-S bonds at the interface. Such functionalization can create a protective layer that resists oxidation and can be used to attach other molecules, which is particularly useful for biosensor applications. The ability to control the surface chemistry of GeS₂ is critical for integrating it into various devices and tuning its electronic and chemical properties.
Photochemical and Thermochemical Decomposition Pathways Relevant to Germanium-Sulfur Compounds
The stability of germanium-sulfur compounds is subject to both thermal and photochemical influences. Thermochemically, GeS₂ is relatively stable, with a melting point of approximately 800 °C. However, at very high temperatures, it can decompose or sublimate. Studies on related germanium sulfide-iodide glasses show that thermal decomposition leads to the formation of GeS₂ and volatile germanium(IV) iodide. The decomposition of GeS₂ itself can be utilized in processes like the microwave-assisted synthesis of amorphous GeS particles. The thermal decomposition of complex precursors is also a route to synthesize GeS₂. For instance, the reaction of GeI₄ with sulfur can be manipulated to produce GeS₂ by controlling the thermal decomposition of intermediate sulfide-iodide compounds.
Photochemical decomposition pathways are also relevant for germanium compounds. While specific studies on the direct photochemical decomposition of GeS₂ are limited, research on organogermanium compounds demonstrates that photolysis can lead to the formation of reactive intermediates and novel structures. The interaction of light with germanium sulfide materials can also drive reactions, such as the photodiffusion of silver into amorphous germanium sulfide layers, which is relevant for optical recording materials. Understanding these decomposition pathways is essential for determining the operational limits and long-term stability of devices incorporating germanium-sulfur compounds.
Advanced Applications of Germanium Iv Sulfide in Modern Technologies
Semiconductor Science and Device Fabrication Utilizing Germanium(IV) Sulfide (B99878).americanelements.comamericanelements.com
Germanium(IV) sulfide is a IV-VI semiconductor material recognized for its excellent electrochemical and photo-optic properties. americanelements.comamericanelements.com Its unique characteristics make it a valuable component in the fabrication of various electronic and optoelectronic devices. americanelements.comontosight.ai
Germanium(IV) Sulfide in Optoelectronic Device Applications.americanelements.com
Germanium(IV) sulfide is utilized in photo-optic applications and is a key material for infrared transmitting glass. americanelements.comcitychemical.com The broader family of germanium sulfides, including Germanium(II) sulfide (GeS), is considered highly promising for optoelectronic applications due to a high optical absorption and a band gap in the visible range. researchgate.net Two-dimensional (2D) layered germanium sulfide is a candidate for devices like solar cells, photodetectors, and light-emitting diodes because of its high chemical stability, low cost, and the earth-abundant nature of its constituent elements. ossila.com
The anisotropic crystal structure of germanium sulfide leads to unique optoelectronic properties, such as polarized optical absorption and photoconductivity. ossila.com Research on multi-layered GeS nanosheets has demonstrated their potential as photodetectors with high sensitivity and a broad spectral response. ossila.com Specifically, twisted Germanium Sulfide (GeS) nanowires have shown potential for use in efficient photodetectors and other flexible electronic devices. arxiv.org The ability to tune the bandgap of GeS with external strain further enhances its suitability for modulating emission wavelengths in various devices. mdpi.com
Role of Germanium(IV) Sulfide in Transistors and Diodes.americanelements.comcitychemical.com
Germanium and its compounds are foundational materials in the electronics industry, particularly for manufacturing transistors and diodes. samaterials.comchemdad.com Germanium(IV) sulfide (GeS₂) is specifically used in these components. citychemical.com The semiconductor properties of GeS₂ make it suitable for creating the active channels in transistors. americanelements.comsamaterials.com
Field-effect transistors (FETs) built with multi-layered Germanium Sulfide (GeS) nanosheets have exhibited remarkable photoresponsivity. rsc.org Studies on GeS-based FETs have shown high performance, with a photoresponsivity of approximately 206 A W⁻¹ under specific conditions, which is superior to other related materials like GeSe and SnS₂. rsc.org Furthermore, investigations into the high-temperature performance of GeS field-effect transistors have revealed that their mobility increases significantly at elevated temperatures, making them suitable for applications in harsh environments. acs.org The development of GeS-based transistors highlights the material's potential for next-generation optoelectronic applications due to high photocurrent generation and long-term stability. rsc.org
Energy Storage Systems Incorporating Germanium(IV) Sulfide.americanelements.com
The excellent electrochemical properties of Germanium(IV) sulfide make it a material of interest for energy storage technologies, particularly as an anode material in advanced battery systems. americanelements.com
Germanium(IV) Sulfide as Anode Material for Sodium-Ion Batteries.rsc.org
Two-dimensional germanium sulfide nanosheets (GSNS) have been identified through first-principles calculations as a high-performance anode material for sodium-ion batteries (SIBs). rsc.org The calculations suggest low energy barriers for the diffusion of sodium atoms on the nanosheets (0.090 eV), indicating a potential for high charge and discharge rates. rsc.org These nanosheets can achieve a high theoretical storage capacity for sodium, reaching up to 512 mAh g⁻¹. rsc.org
To overcome challenges like poor electrical conductivity, heterostructures of GeS and graphene (GeS/Gr) have been proposed. qut.edu.au These composite anodes demonstrate improved structural stability and a transition from semiconductor to metal upon sodium adsorption, which enhances electrical conductivity. qut.edu.au The GeS/Gr heterostructure exhibits a theoretical sodium storage capacity of 714.27 mAh g⁻¹ and a very low energy barrier for sodium diffusion of 0.05 eV. qut.edu.au While crystalline germanium is largely unreactive with sodium, its amorphous form shows promise for Na-ion battery applications. researchgate.netacs.org
Performance of Germanium(IV) Sulfide in Lithium-Ion Battery Technologies.researchgate.net
Germanium(IV) sulfide nanoparticles have demonstrated excellent performance in lithium-ion batteries (LIBs). researchgate.netrsc.orgnih.gov Research has shown that GeS₂ nanoparticles can deliver a high maximum capacity, with one study reporting 1010 mAh g⁻¹ after 100 cycles. researchgate.netrsc.org The high performance is attributed to the formation of metastable tetragonal phase Ge nanoparticles which act as the active material for the reversible lithium insertion-extraction process. researchgate.net
Recent advancements include the synthesis of GeS₂ on reduced graphene oxide (rGO) to create a composite anode. nih.gov This GeS₂@rGO anode has shown exceptional stability, lasting for over 1000 cycles, and delivering high charge capacities. nih.gov At a current rate of 2 A g⁻¹, the capacity exceeded 1220 mAh g⁻¹, and at 5 A g⁻¹, it was over 870 mAh g⁻¹. nih.gov These performance enhancements were achieved by minimizing the GeS₂ grain size and mitigating polysulfide shuttle effects, demonstrating the high potential of GeS₂-based materials for high-performance LIBs. nih.gov
Below is a table summarizing the performance of Germanium Sulfide in battery technologies based on recent research findings.
| Battery Technology | Anode Material Configuration | Reported Capacity | Cycling Stability | Key Findings |
| Sodium-Ion Battery | Germanium Sulfide Nanosheet (GSNS) | Theoretical: 512 mAh g⁻¹ rsc.org | Strong interaction prevents clustering of Na atoms. rsc.org | Low energy barrier (0.090 eV) for Na diffusion suggests high rate capability. rsc.org |
| Sodium-Ion Battery | GeS/Graphene (GeS/Gr) Heterostructure | Theoretical: 714.27 mAh g⁻¹ qut.edu.au | Excellent structural stability due to graphene. qut.edu.au | Semiconductor-to-metal transition upon sodiation enhances conductivity. qut.edu.au |
| Lithium-Ion Battery | Germanium(IV) Sulfide (GeS₂) Nanoparticles | 1010 mAh g⁻¹ researchgate.netrsc.org | Stable for 100 cycles. researchgate.netrsc.org | Metastable tetragonal Ge nanoparticles are the active material. researchgate.net |
| Lithium-Ion Battery | GeS₂@reduced Graphene Oxide (rGO) | >1220 mAh g⁻¹ at 2 A g⁻¹; >870 mAh g⁻¹ at 5 A g⁻¹ nih.gov | Exceptional stability over 1000 cycles. nih.gov | Performance enhanced by small grain size and mitigation of polysulfide shuttle. nih.gov |
Thin Film Technologies and Deposition Methods for Germanium(IV) Sulfide.researchgate.net
The fabrication of high-quality Germanium(IV) sulfide thin films is crucial for its application in electronic and optoelectronic devices. soton.ac.uk Various deposition techniques have been developed to produce these films with controlled properties.
Common methods for depositing thin films of chalcogenide glasses like GeS₂ include evaporation, sputtering, and ablation. soton.ac.uk Sputtering, in particular, is a widely used technique that allows for the deposition of ultra-high purity thin films onto a substrate. americanelements.com Germanium Sulfide sputtering targets are commercially available for use in both chemical vapor deposition (CVD) and physical vapor deposition (PVD) processes. americanelements.com
Chemical Vapor Deposition (CVD) is another prominent method. soton.ac.uk Hot-wall CVD has been successfully used to deposit germanium sulfide glass films by reacting GeCl₄ and H₂S gas at temperatures between 450°C and 600°C. soton.ac.uk This process can produce bubble and crack-free thin films suitable for applications like optical waveguides. soton.ac.uk Plasma-enhanced CVD (PECVD) is also an efficient method for depositing germanium sulfide thin films with good control over thickness and quality. scirp.org
Solution-based methods, such as spin-coating, have also been employed. citychemical.comresearchgate.net In this technique, germanium sulfide based glass films are deposited from a solution containing precursors, followed by heat treatment. researchgate.net While this method can be effective, it may face challenges with oxide contamination, which can be reduced through subsequent treatments. researchgate.net
| Deposition Method | Description | Precursors/Target | Key Advantages |
| Sputtering (PVD) | Ionic bombardment of a target material, which is then deposited onto a substrate. americanelements.com | High-purity Germanium Sulfide sputtering target. americanelements.com | Allows for deposition of ultra-high purity thin films. americanelements.com |
| Chemical Vapor Deposition (CVD) | Chemical reaction of gaseous precursors on a heated substrate to form a solid film. soton.ac.uk | GeCl₄ and H₂S gas. soton.ac.uk | Can produce high-quality, homogeneous films for waveguides. soton.ac.uk |
| Plasma-Enhanced CVD (PECVD) | CVD process that uses plasma to enhance the chemical reaction rates of the precursors. scirp.org | GeCl₄, H₂S, potentially with additives like SnCl₄. scirp.org | Efficient method with good thickness and quality control. scirp.org |
| Spin-Coating | A solution is applied to the center of a substrate, which is then spun at high speed to spread the solution by centrifugal force. researchgate.net | GeCl₄ dissolved in a solvent, reacted with H₂S. researchgate.net | A solution-based method that can achieve reasonably low loss for waveguides. researchgate.net |
| Hot Wire CVD (HWCVD) | Precursor gases are decomposed on a heated filament, and the resulting radicals form a film on the substrate. researchgate.net | Tetraallylgermanium and propylene (B89431) sulfide. researchgate.net | Allows deposition at various temperatures and pressures; suitable for nonvolatile memory applications. researchgate.net |
Reference Standards and Purity Analysis in Advanced Germanium(IV) Sulfide Research
In the realm of advanced materials research, the purity of a compound is paramount to achieving desired functionalities and reliable experimental outcomes. For Germanium(IV) Sulfide, particularly in its applications within the semiconductor and electronics industries, the use of high-purity reference standards is a critical aspect of quality control and material characterization. researchgate.nettasconusa.com
High-purity Germanium(IV) Sulfide, often available in grades such as 99.99% (4N) and 99.999% (5N), serves as a reference standard for the calibration of analytical equipment and for the analysis of impurities in other materials. researchgate.netmsesupplies.comamericanelements.com The meticulous control of purity ensures that the material's intrinsic properties are not skewed by the presence of contaminants, which can significantly impact device performance and reliability. nih.gov
The analysis of trace impurities in high-purity Germanium(IV) Sulfide is crucial for its application in advanced technologies. The semiconductor industry, for instance, demands stringent purity levels, as even minute quantities of certain elements can alter the material's electrical and optical properties. nih.govalfachemic.com
Several advanced analytical techniques are employed to ascertain the purity of Germanium(IV) Sulfide and to quantify trace elemental impurities. These methods are essential for certifying the material as a reference standard and for ensuring its suitability for high-tech applications.
Key Analytical Techniques for Purity Analysis:
Glow Discharge Mass Spectrometry (GDMS): A powerful technique for the direct analysis of solid materials, GDMS is highly sensitive for detecting trace and ultra-trace elements. matexcel.comeag.com It is capable of providing a comprehensive elemental survey and is widely used for the purity certification of high-purity materials, including those used in the semiconductor industry. matexcel.comcanada.ca
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is another cornerstone for trace element analysis. thermofisher.comalfachemic.com It offers very low detection limits and is often used to analyze the purity of chemicals and materials used in semiconductor manufacturing. alfachemic.com For Germanium(IV) Sulfide, ICP-MS can be used to determine the concentration of metallic and other impurities. samaterials.com
X-Ray Fluorescence (XRF): XRF is a non-destructive analytical technique used for elemental analysis. It is often employed in conjunction with other methods for the characterization of materials. americanelements.com
Ion Chromatography (IC): This method is particularly useful for determining the presence of inorganic anions in materials and in the ultrapure water used during semiconductor manufacturing processes. thermofisher.com
A typical Certificate of Analysis (CoA) for high-purity Germanium(IV) Sulfide will provide details on the concentration of various trace elements, ensuring the material meets the stringent requirements for its intended application.
Table 1: Representative Data from a Certificate of Analysis for High-Purity Germanium(IV) Sulfide
| Property | Specification | Analysis Method |
| Purity | >99.99% | By difference |
| Trace Impurities | ||
| Aluminum (Al) | < 1 ppm | ICP-MS |
| Calcium (Ca) | < 1 ppm | ICP-MS |
| Copper (Cu) | < 0.5 ppm | ICP-MS |
| Iron (Fe) | < 1 ppm | ICP-MS |
| Magnesium (Mg) | < 0.5 ppm | ICP-MS |
| Silicon (Si) | < 2 ppm | ICP-MS |
| Sodium (Na) | < 1 ppm | ICP-MS |
This table is a representative example and actual values may vary between suppliers and batches.
The ongoing development of more sensitive analytical methods is a testament to the critical role that material purity plays in the advancement of technology. As electronic and optical devices become smaller and more complex, the demand for ever-higher purity materials like Sulfanylidenegermane will continue to grow. nih.gov
Emerging Research Directions and Future Outlook in Germanium Iv Sulfide Chemistry
Exploration of Germanium(IV) Sulfide (B99878) in Two-Dimensional Materials Science
Germanium(IV) sulfide is a member of the Group IV layered transition metal dichalcogenides (TMDCs) and is gaining considerable attention as a two-dimensional (2D) material. ossila.com In its bulk form, GeS₂ possesses a complex layered structure with tetrahedral coordination. ossila.com These layers are held together by weak van der Waals forces, which allows for their exfoliation into thin nanosheets, even down to a monolayer. ossila.comresearchgate.net This ability to create 2D structures is a cornerstone of modern materials science, as it unlocks unique electronic and optical properties not present in the bulk material.
The synthesis of 2D GeS₂ can be achieved through methods like mechanical or liquid chemical exfoliation from GeS₂ powder. ossila.com These techniques allow for the production of nanosheets and nanoparticles. ossila.com Research has shown that nanoflakes of 2D GeS₂ with thicknesses of just 4.2 nm can be produced via mechanical exfoliation. ossila.com These ultrathin materials are expected to exhibit strong in-plane anisotropy in their electrical, optical, and mechanical properties. ossila.com This anisotropy is a key feature that makes 2D GeS₂ a promising candidate for applications such as polarization-sensitive photodetectors. ossila.com Furthermore, the electronic properties of GeS₂ nanosheets are layer-dependent, with the band structure evolving as the number of layers changes. acs.org This tunability is a significant advantage for designing novel electronic and optoelectronic devices. acs.org
Integration of Germanium(IV) Sulfide in Heterostructures and Hybrid Materials
The integration of Germanium(IV) sulfide into heterostructures and hybrid materials is a rapidly advancing area of research, aimed at harnessing synergistic effects to create materials with enhanced functionalities. Heterostructures, which involve the stacking of different 2D materials, are a key focus. For instance, the creation of a GeS₂/GaN p-n heterojunction has been demonstrated for self-powered ultraviolet (UV) photodetection. aip.org In this heterostructure, the strong coupling between GeS₂ and gallium nitride leads to a significant "Raman quench" phenomenon, indicating a powerful interaction at the interface. aip.org
Hybrid materials, where GeS₂ is combined with other materials like graphene, are also showing great promise. A notable example is the GeS₂/rGO (reduced graphene oxide) hybrid, which has been investigated as an anode material for energy storage applications. ossila.com This composite material has demonstrated a high reversible specific capacity and excellent rate capability, surpassing the theoretical capacity of GeS₂ alone. ossila.com The synergistic effect between the high capacity of GeS₂ and the excellent conductivity of graphene is key to this enhanced performance.
Another avenue of exploration is the creation of chalcohalide glasses by incorporating GeS₂ with other sulfides and halides. For example, glasses in the GeS₂–Ga₂S₃–PbI₂ system have been prepared and shown to possess good thermal stability and a wide optical transmission window, making them promising for infrared optics and fiber amplifiers. researchgate.net The structure of these glasses is complex, with a network of [GeS₄] and [GaS₄] tetrahedra, along with mixed-anion tetrahedra. researchgate.net Similarly, the introduction of In₂S₃ and Sb₂S₃ into a GeS₂ glass matrix can lead to the formation of glass-ceramics with enhanced mechanical properties due to the precipitation of nanocrystals within the glassy network. researchgate.net
Advanced In Situ Characterization Techniques for Dynamic Processes of Germanium(IV) Sulfide
Understanding the dynamic processes of Germanium(IV) sulfide during synthesis, exfoliation, and device operation is crucial for optimizing its performance. Advanced in situ characterization techniques are indispensable tools for this purpose. Techniques such as Raman spectroscopy and X-ray diffraction (XRD) are fundamental for probing the structural characteristics of GeS₂. For example, in situ Raman spectroscopy can be used to monitor the changes in the vibrational modes of GeS₂ during processes like the formation of a heterostructure, providing insights into interfacial coupling. aip.org
Electron microscopy techniques are also vital for characterizing the morphology and crystal structure of GeS₂ at the nanoscale. High-angle annular dark-field (HAADF) and annular bright-field (ABF) imaging in a scanning transmission electron microscope (STEM) can provide atomic-resolution images of GeS₂ nanosheets, revealing their precise atomic arrangement. xjtu.edu.cn Selected area electron diffraction (SAED) is another powerful tool for determining the crystallographic orientation of these nanosheets. acs.org
For studying dynamic crystallization processes, a combination of microscopy and calorimetry, such as differential scanning calorimetry (DSC), has proven effective. This joint technique allows for the real-time observation of crystal growth in amorphous thin films of materials like (GeS₂)₀.₁(Sb₂S₃)₀.₉, revealing the critical role of internal stress and mechanical defects. acs.org Furthermore, cathodoluminescence spectroscopy excited by a focused electron beam in a STEM (STEM-CL) has been used to probe the dispersion of traveling waveguide modes in GeS mesostructures, providing valuable information about their optical properties. acs.org
Rational Design of Germanium(IV) Sulfide Based Composites with Enhanced Properties
The rational design of Germanium(IV) sulfide-based composites is a strategic approach to tailor their properties for specific applications. This involves the careful selection of constituent materials and the engineering of their interfaces to achieve synergistic enhancements. A prime example is the development of anode materials for batteries. By creating a heterostructure composite of orthorhombic and monoclinic GeS₂ (GS-OM), researchers have been able to achieve superior sodium-ion storage performance. acs.org The uniform distribution of the two phases creates a stable reaction interface, which boosts ion diffusion kinetics and electrochemical reaction reversibility, leading to improved cycling performance and rate capabilities. acs.org
In the realm of thermoelectric materials, strain engineering has been identified as a powerful tool to enhance the performance of GeS₂ monolayers. mdpi.com First-principles calculations have shown that applying tensile strain can significantly increase the power factor while decreasing the thermal conductivity of the GeS₂ monolayer. mdpi.com This leads to a substantial enhancement of the thermoelectric figure of merit (ZT). The reduction in lattice thermal conductivity is attributed to the ultralow phonon group velocities and phonon relaxation times under strain. mdpi.com
The incorporation of GeS₂ into glass-ceramic composites also allows for the enhancement of mechanical properties. By heat-treating glasses in the GeS₂–Sb₂S₃–In₂S₃ system, nanocrystals of In₂S₃, Sb₂S₃, and GeS₂ can be precipitated within the glass matrix. researchgate.net The presence of these crystalline phases, particularly γ-Ga₂S₃ in other systems, can significantly increase the hardness of the material. researchgate.net
Theoretical Guided Discovery of New Germanium-Sulfur Compounds for Targeted Applications
Theoretical calculations, particularly those based on density functional theory (DFT), are playing an increasingly vital role in guiding the discovery of new materials with desired properties. researchgate.netresearchgate.net These computational methods allow for the prediction of the structural, electronic, and phonon properties of materials before they are synthesized in the laboratory, saving significant time and resources.
In the context of germanium-sulfur compounds, theoretical studies have been instrumental in exploring the potential of various stoichiometries and crystal structures. For example, first-principles calculations have been used to predict novel ground-state structures for two-dimensional GeₓSᵧ compounds, such as Ge₂S, GeS, and GeS₂. rsc.org These studies have revealed that some of these predicted structures have lower formation energies than their experimentally known counterparts. rsc.org The calculations also provide insights into their electronic band structures, identifying them as semiconductors with either direct or indirect band gaps. rsc.org
Furthermore, theoretical modeling is crucial for understanding and predicting the performance of these materials in specific applications. For instance, first-principles calculations have been used to propose that 2D germanium sulfide nanosheets (GSNS) can serve as high-performance anodes for alkali metal (Li, Na, and K) ion batteries. rsc.org These calculations show that the interaction between the alkali metal atoms and the GSNS is strong enough to prevent clustering, and the low energy barriers for diffusion suggest a high charge/discharge rate. rsc.org Similarly, computational studies have been employed to investigate the thermoelectric properties of GeS₂ monolayers, revealing that strain can be used to enhance their performance. mdpi.com The use of large language models in an autonomous materials discovery framework, LLMatDesign, also presents a novel approach to intelligently propose modifications to existing materials to achieve target properties. arxiv.org
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments to synthesize sulfanylidenegermane while minimizing contamination risks?
- Methodological Answer :
- Use controlled environments (e.g., inert gas chambers) to prevent oxidation. Employ high-purity precursors and validate their purity via techniques like X-ray diffraction (XRD) or nuclear magnetic resonance (NMR) .
- Document synthesis parameters (temperature, pressure, stoichiometry) systematically. For reproducibility, follow standardized protocols, such as those outlined for inorganic compound synthesis in the Beilstein Journal of Organic Chemistry .
- Include control experiments to isolate contamination sources, e.g., blank runs without precursors.
Q. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- Combine spectroscopic methods: Raman spectroscopy for bond vibrations, X-ray photoelectron spectroscopy (XPS) for surface composition, and UV-Vis spectroscopy for electronic transitions .
- Validate crystallinity via single-crystal XRD. For amorphous phases, pair transmission electron microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDS) .
- Use computational tools (DFT calculations) to cross-validate experimental data .
Q. How should researchers address stability challenges in this compound during storage and experimentation?
- Methodological Answer :
- Conduct accelerated aging studies under varying conditions (humidity, temperature) to identify degradation pathways. Use thermogravimetric analysis (TGA) to monitor mass loss .
- Store samples in vacuum-sealed containers with desiccants. Report storage conditions explicitly in metadata to ensure replicability .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity be resolved across independent studies?
- Methodological Answer :
- Perform meta-analysis to identify variables (e.g., solvent polarity, catalyst presence) causing discrepancies. Use sensitivity analysis to quantify parameter impacts .
- Replicate conflicting experiments with identical conditions. Apply error propagation models to distinguish systematic vs. random errors .
- Cross-reference with computational simulations to isolate experimental artifacts .
Q. What strategies ensure alignment between computational models and experimental data for this compound’s thermodynamic properties?
- Methodological Answer :
- Calibrate models using high-fidelity experimental datasets (e.g., enthalpy of formation measured via calorimetry). Adjust basis sets or exchange-correlation functionals in DFT to match observed trends .
- Quantify uncertainties in both computational and experimental results using Monte Carlo simulations .
Q. How should researchers design interdisciplinary studies to explore this compound’s applications in catalysis or materials science?
- Methodological Answer :
- Define clear interdisciplinary hypotheses (e.g., "this compound enhances charge transfer in heterojunction solar cells"). Use collaborative frameworks, such as shared data repositories with standardized metadata .
- Integrate domain-specific protocols: electrochemical testing for catalysis, stress-strain assays for materials science .
Data Management & Reporting
Q. What best practices should guide the documentation and sharing of this compound research data?
- Methodological Answer :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (spectra, crystallographic files) and processing scripts in supplementary materials .
- Use discipline-specific repositories (e.g., Cambridge Structural Database for XRD data) with persistent identifiers (DOIs) .
Q. How can researchers mitigate bias when interpreting this compound’s performance in comparative studies?
- Methodological Answer :
- Implement blinding techniques during data analysis to prevent confirmation bias .
- Apply statistical tests (ANOVA, t-tests) with pre-defined significance thresholds. Report effect sizes and confidence intervals .
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